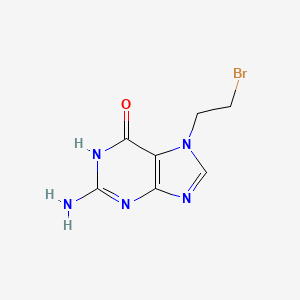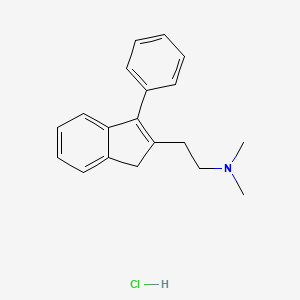
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride: is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride typically involves the reaction of 3-phenyl-1H-indene with N,N-dimethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- N,N-Dimethyl-2-(3-phenyl-1H-indol-2-yl)ethanamine Hydrochloride
- N,N-Dimethyl-2-(3-phenyl-1H-benzimidazol-2-yl)ethanamine Hydrochloride
Comparison: While these compounds share structural similarities, N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride is unique due to its indene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C19H22ClN |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Clave InChI |
LHQVYHGALMEVHN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


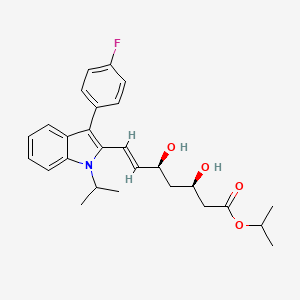


![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)

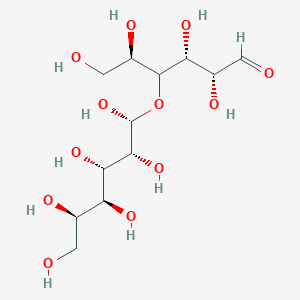
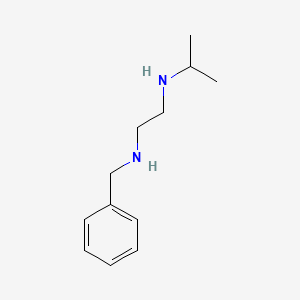
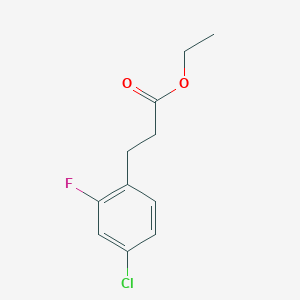
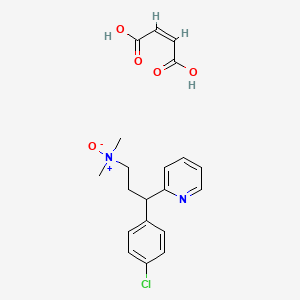
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)

